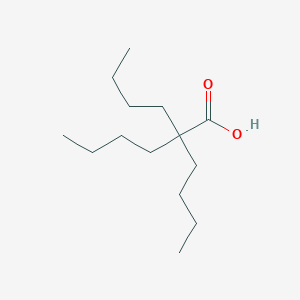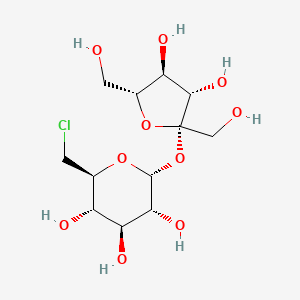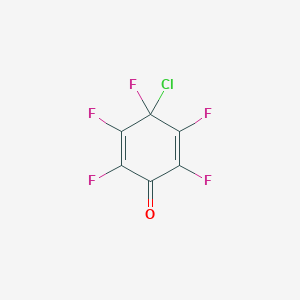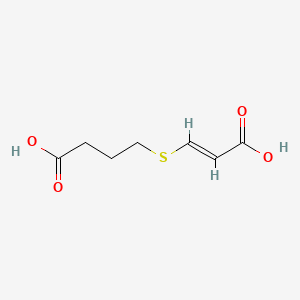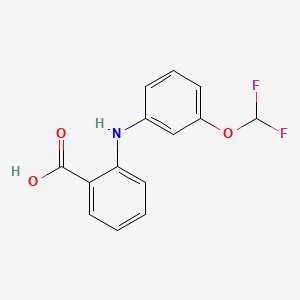
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). This compound is characterized by the presence of a difluoromethoxy group attached to the phenyl ring. Anthranilic acid derivatives are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthranilic acid with difluoromethyl ether in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves multi-step processes that include nitration, reduction, and substitution reactions. The specific conditions and reagents used can vary depending on the desired derivative and its applications .
Análisis De Reacciones Químicas
Types of Reactions
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of anthranilic acid, N-(m-(difluoromethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The difluoromethoxy group can enhance its binding affinity and specificity towards certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: The parent compound with a simpler structure.
N-methylanthranilic acid: Contains a methyl group instead of the difluoromethoxy group.
N-phenylanthranilic acid: Contains a phenyl group instead of the difluoromethoxy group.
Uniqueness
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties. This group can enhance its stability, reactivity, and binding affinity, making it a valuable compound in various applications .
Propiedades
Número CAS |
51679-45-9 |
|---|---|
Fórmula molecular |
C14H11F2NO3 |
Peso molecular |
279.24 g/mol |
Nombre IUPAC |
2-[3-(difluoromethoxy)anilino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO3/c15-14(16)20-10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19) |
Clave InChI |
VHXVCZMDTOIYOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


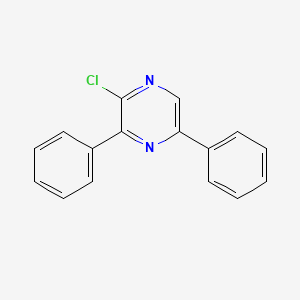
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)

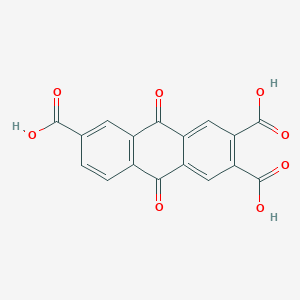
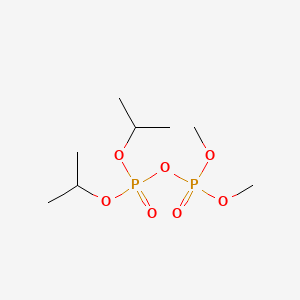
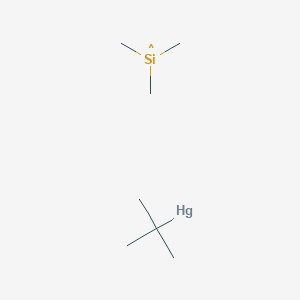

![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

